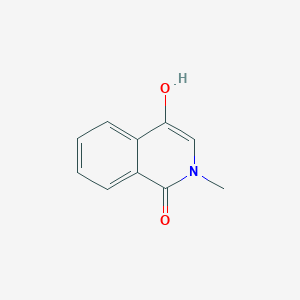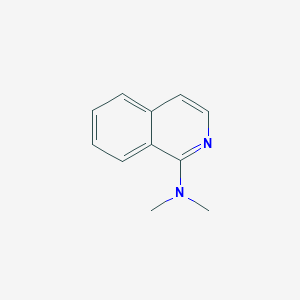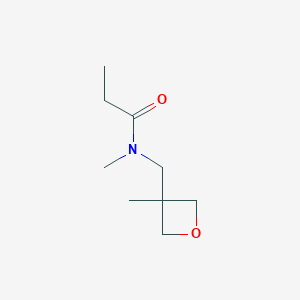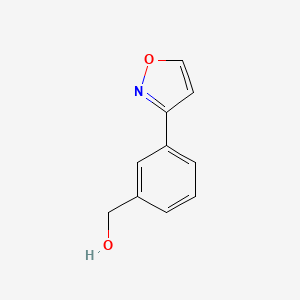
Sodium 4,6-dihydroxypyrimidine-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,6-dihydroxypyrimidine-2-thiolate, also known as sodium 2-thiobarbiturate, is an organic compound with the molecular formula C4H5N2NaO2S. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound contains two hydroxyl groups and a thiolate ion, making it a versatile reagent in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4,6-dihydroxypyrimidine-2-thiolate can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with sodium hydrosulfide in an alcohol medium . The reaction typically proceeds as follows: [ \text{C4H4N2O2} + \text{NaHS} \rightarrow \text{C4H5N2NaO2S} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 4,6-dihydroxypyrimidine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonates.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Sodium 4,6-dihydroxypyrimidine-2-thiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 4,6-dihydroxypyrimidine-2-thiolate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The thiolate ion can form strong bonds with electrophilic centers, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Sodium 2-thiobarbiturate: Shares similar structural features and reactivity.
4,6-dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with hydroxyl groups.
2-thiobarbituric acid: A related compound with similar thiolate functionality.
Uniqueness: Sodium 4,6-dihydroxypyrimidine-2-thiolate is unique due to its combination of hydroxyl and thiolate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H3N2NaO2S |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
sodium;4-hydroxy-6-oxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |
InChI Key |
YAPBKIOWSSHYFL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=C(NC1=O)[S-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




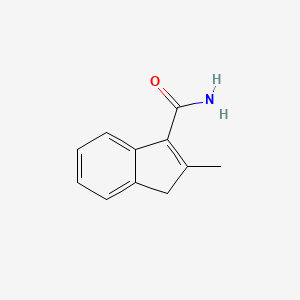

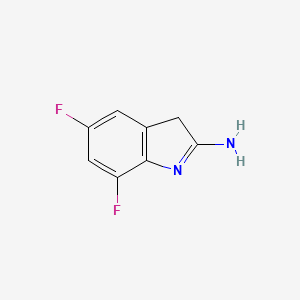
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
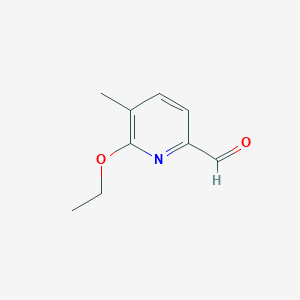
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
